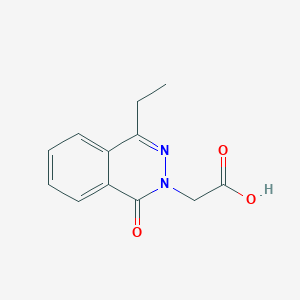
2-(Pyridin-2-ylcarbamoyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pyridin-2-ylcarbamoyl)benzoic acid is an organic compound with the molecular formula C13H10N2O3 It is characterized by the presence of a pyridine ring attached to a benzoic acid moiety through a carbamoyl linkage
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-2-ylcarbamoyl)benzoic acid typically involves the reaction of 2-aminopyridine with phthalic anhydride. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include heating the reactants in a suitable solvent, such as acetic acid, at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the carbamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamoyl derivatives.
科学研究应用
2-(Pyridin-2-ylcarbamoyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of 2-(Pyridin-2-ylcarbamoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. In the case of metalloproteases, it chelates the metal ion in the active site, preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.
相似化合物的比较
- 2-(Pyridin-3-ylcarbamoyl)benzoic acid
- 2-(Pyridin-4-ylcarbamoyl)benzoic acid
- 2-(Quinolin-2-ylcarbamoyl)benzoic acid
Comparison: 2-(Pyridin-2-ylcarbamoyl)benzoic acid is unique due to the position of the pyridine ring, which influences its binding affinity and specificity towards molecular targets. Compared to its analogs, such as 2-(Pyridin-3-ylcarbamoyl)benzoic acid and 2-(Pyridin-4-ylcarbamoyl)benzoic acid, the 2-position pyridine ring provides distinct steric and electronic properties, enhancing its potential as a ligand and inhibitor. Additionally, 2-(Quinolin-2-ylcarbamoyl)benzoic acid, with a quinoline ring, exhibits different reactivity and biological activity due to the extended aromatic system.
属性
IUPAC Name |
2-(pyridin-2-ylcarbamoyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c16-12(15-11-7-3-4-8-14-11)9-5-1-2-6-10(9)13(17)18/h1-8H,(H,17,18)(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSBRRGPHIJPGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350024 |
Source


|
| Record name | 2-(pyridin-2-ylcarbamoyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19357-10-9 |
Source


|
| Record name | 2-(pyridin-2-ylcarbamoyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(pyridin-2-yl)carbamoyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
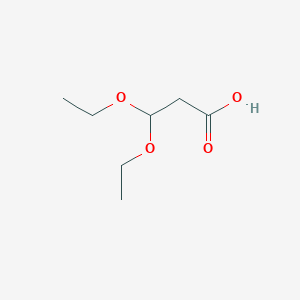
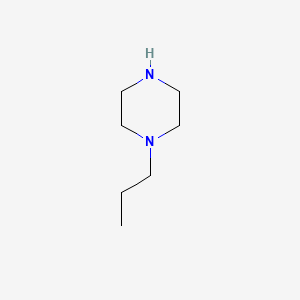
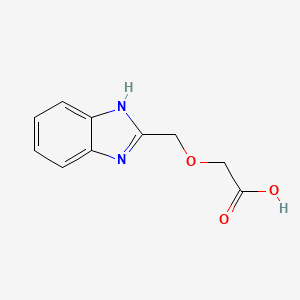
![1-[2-(Dimethylamino)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1297311.png)
![3-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethyl]-thiazolidine-2,4-dione](/img/structure/B1297314.png)
![2-[2-(2h-[1,2,4]triazol-3-ylsulfanyl)acetylamino]-benzoic acid](/img/structure/B1297318.png)

![1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid](/img/structure/B1297323.png)
![N-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-succinamic acid](/img/structure/B1297324.png)
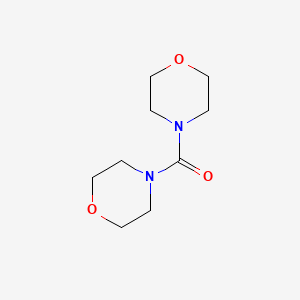

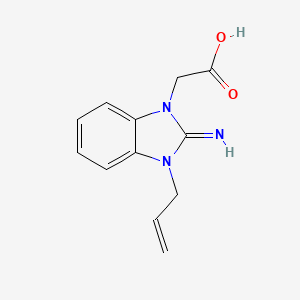
![[6-(3,5-Dimethyl-pyrazol-1-yl)-pyridazin-3-yloxy]-acetic acid](/img/structure/B1297332.png)
